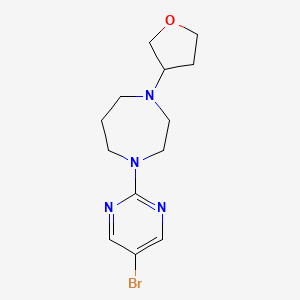

![molecular formula C14H13N5O2 B2694925 2-{1,5-DIOXO-4-PROPYL-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-2-YL}ACETONITRILE CAS No. 1358043-25-0](/img/structure/B2694925.png)

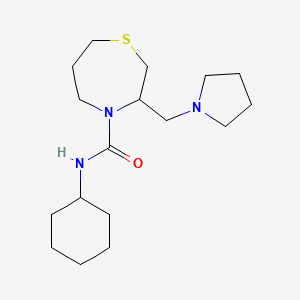

2-{1,5-DIOXO-4-PROPYL-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-2-YL}ACETONITRILE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile” is a derivative of 4,5-dihydro-[1,2,4]triazolo[4,3-f] pteridine . These derivatives have been studied for their potential as inhibitors of the BRD4 protein, which is overexpressed in a variety of malignant tumors .

Synthesis Analysis

The synthesis of 4,5-dihydro-[1,2,4]triazolo[4,3-f] pteridine derivatives has been explored in various studies . For instance, Benassi et al. synthesized a variety of 4,5-dihydro-1H-1,2,4-triazole from various amide hydrazones . In the presence of pyridine in toluene, the group 1,2,4-triazole was first synthesized from amide hydrazone and dimethyl or diethyl ester to obtain the corresponding 2-aryl-3,5-disubstituted-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of 4,5-dihydro-[1,2,4]triazolo[4,3-f] pteridine derivatives has been analyzed using 2D/3D-QSAR models . These models help to understand the relationship between the structure of the inhibitor and its activity . The contour map provided by the 2D/3D-QSAR model shows different effects in molecular activity by diverse substituents .Chemical Reactions Analysis

The chemical reactions involving 4,5-dihydro-[1,2,4]triazolo[4,3-f] pteridine derivatives are complex and can involve various substituents . The QSAR models can help to understand these reactions and the effects of different substituents on the activity of the compound .Mecanismo De Acción

The mechanism of action of 4,5-dihydro-[1,2,4]triazolo[4,3-f] pteridine derivatives involves the inhibition of the BRD4 protein . This protein regulates cell proliferation and apoptosis by recruiting the positive transcription elongation factor (PTEFb) to activate C-MYC, C-JUN, etc., therefore playing an important role in the occurrence and development of tumors .

Direcciones Futuras

The future directions for research on “(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile” and similar compounds could involve further exploration of their potential as BRD4 inhibitors . This could include the design and synthesis of novel compounds, as well as further investigation of their mechanisms of action .

Propiedades

IUPAC Name |

2-(1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-2-8-17-12(20)10-5-3-4-6-11(10)19-13(17)16-18(9-7-15)14(19)21/h3-6H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLHGHSXDBSWCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2694842.png)

![N-(2,5-dimethylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2694845.png)

![(E)-N-[[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2694847.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2694852.png)

![N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B2694854.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2694861.png)

![1'-((4-fluoro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694862.png)